REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:11]#[N:12])[CH:8]=2)[NH:3]1.[OH-:13].[Na+]>S(=O)(=O)(O)O>[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:11]([NH2:12])=[O:13])[CH:8]=2)[NH:3]1 |f:1.2|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
O=C1NC2=CC=C(C=C2C1)C#N
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to reach room temperature over night
|
Type
|
FILTRATION
|
Details
|
The solid product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 60° C. over night
|
Type
|
CUSTOM
|
Details
|
to afford 2.2 g (83% yield)
|
Name
|
|
Type
|
|
Smiles
|
O=C1NC2=CC=C(C=C2C1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |